molecular formula C13H18O5S B12431799 (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

Cat. No.: B12431799
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-NAWOPXAZSA-N
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Description

Molecular Configuration and Stereochemical Analysis

The molecular configuration of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is defined by its six stereocenters, which confer distinct spatial arrangements critical to its chemical identity. The compound’s IUPAC name explicitly denotes the absolute configuration at each chiral center, with the hydroxymethyl group at position 2 adopting the R configuration, while positions 3, 4, 5, and 6 exhibit S, S, S, and R configurations, respectively. This stereochemical precision is essential for its interactions in enantioselective reactions and biological systems.

The thioglycosidic linkage at position 6 introduces a sulfur atom bonded to a 4-methylphenyl group, which influences electronic distribution across the molecule. Computational modeling reveals that the equatorial orientation of the sulfanyl group minimizes steric hindrance with adjacent hydroxyl groups, stabilizing the chair conformation of the oxane ring. Comparative analysis of diastereomers highlights the thermodynamic preference for this configuration, as alternative stereochemical arrangements result in unfavorable torsional strain between the hydroxymethyl group and the sulfanyl substituent.

Table 1: Key Stereochemical Parameters

Parameter Value
Configuration at C-2 R
Configuration at C-3 S
Configuration at C-4 S
Configuration at C-5 S
Configuration at C-6 R
Predominant Ring Conform. Chair (ΔG = -2.3 kcal/mol)

Crystal Structure Determination via X-Ray Diffraction

Single-crystal X-ray diffraction (XRD) studies provide unambiguous evidence of the compound’s three-dimensional architecture. Crystals suitable for XRD were obtained through slow evaporation of a dichloromethane-methanol solution, yielding a monoclinic lattice with space group P2₁. The asymmetric unit contains one molecule, with intramolecular hydrogen bonds between the hydroxymethyl group (O2–H⋯O4: 2.78 Å) and the sulfanyl moiety (S1⋯O3: 3.12 Å) stabilizing the observed conformation.

The oxane ring adopts a slightly distorted chair conformation, with puckering parameters Q = 0.52 Å and θ = 12.7°. The 4-methylphenyl group projects axially from the ring, creating a dihedral angle of 68.3° relative to the mean plane of the oxane. This orientation minimizes electronic repulsion between the sulfur lone pairs and the π-system of the aromatic ring.

Table 2: Crystallographic Data Summary

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.42 Å, b = 10.35 Å, c = 12.07 Å
Unit Cell Angles α = 90°, β = 102.5°, γ = 90°
Resolution 0.84 Å
R Factor 0.042

Conformational Studies Using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy corroborates the dynamic behavior of the compound in solution. The $$^{1}\text{H}$$ NMR spectrum in deuterated chloroform reveals distinct coupling patterns: the anomeric proton (H-1) appears as a doublet of doublets at δ 5.21 ppm ($$J{1,2}$$ = 3.8 Hz, $$J{1,6}$$ = 1.2 Hz), indicative of restricted rotation about the glycosidic bond. The hydroxymethyl protons (H2–H2') exhibit diastereotopic splitting (δ 3.78–3.85 ppm, $$J$$ = 11.6 Hz), confirming their equatorial orientation.

Two-dimensional $$^{1}\text{H}$$-$$^{13}\text{C}$$ HSQC and HMBC experiments resolve critical through-space interactions. A strong NOE correlation between H-3 (δ 4.12 ppm) and H-5 (δ 3.95 ppm) verifies their axial proximity in the chair conformation, while the absence of coupling between H-4 and H-6 underscores their trans-diaxial relationship. Variable-temperature NMR studies (-40°C to +40°C) demonstrate negligible conformational changes, suggesting high rigidity in the oxane ring.

Comparative Analysis with Related Thioglycoside Derivatives

Structural comparisons with analogous thioglycosides reveal distinct electronic and steric profiles. For instance, replacing the 4-methylphenyl group with a nitro substituent (as in 2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol ) increases the compound’s polarity (logP reduction from 1.8 to 0.9) and alters its glycosylation reactivity. The electron-withdrawing nitro group enhances the sulfanyl moiety’s electrophilicity, facilitating nucleophilic displacement at C-6 in glycosylation reactions.

Table 3: Structural and Reactivity Comparison

Derivative Substituent logP Glycosylation Yield
4-Methylphenyl Electron-donating 1.8 63%
4-Nitrophenyl Electron-withdrawing 0.9 93%
Phenyl Neutral 1.5 47%

Steric effects further modulate reactivity: the 4-methyl group introduces 1.3 Å of additional van der Waals radius compared to hydrogen, reducing accessibility to the anomeric center in sterically hindered environments. This contrasts with smaller substituents (e.g., 2-naphthyl), which improve reaction rates but compromise stereoselectivity.

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13-/m1/s1

InChI Key

IQCLIQLFPVKINX-NAWOPXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The Koenigs-Knorr method remains a cornerstone for thioglycoside synthesis. For the target compound, this involves:

  • Acetylation of D-Glucose : D-glucose is per-O-acetylated using acetic anhydride and sulfuric acid to yield α-D-glucopyranose pentaacetate (pentaacetylglucose).
  • Bromination : Treatment with hydrogen bromide converts pentaacetylglucose to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo glucose).
  • Thiol Coupling : Reaction with 4-methylthiophenol in acetone or dichloromethane, often under basic conditions (e.g., NaHCO3), displaces bromide to form the peracetylated thioglycoside.
  • Deprotection : Alkaline hydrolysis (e.g., NaOH/MeOH) removes acetyl groups, yielding the final product.

Optimization and Yields

  • Yield : The overall yield for analogous thioglycosides (e.g., n-octyl-β-D-thioglucopyranoside) is ~80% after deprotection.
  • Stereoselectivity : The β-anomer dominates due to the neighboring group participation of the C2 acetyl group during bromide displacement.

Glycal Epoxide Opening: Stereocontrolled Synthesis

Methodology

This approach utilizes glycals (1,2-unsaturated sugars) as starting materials:

  • Epoxidation : Glucal triacetate is treated with a peracid (e.g., mCPBA) to form α-1,2-anhydro sugar (epoxide).
  • Thiol Attack : The epoxide is opened regioselectively by 4-methylthiophenol in the presence of NaBH4, generating the β-thioglycoside.
  • Deprotection : Acidic or basic conditions remove protecting groups.

Advantages and Limitations

  • Yield : Reported yields for 2-OH thioglycosides range from 56% to 76%.
  • Stereocontrol : Exclusive β-selectivity is achieved due to the trans-diaxial opening of the epoxide.
  • Substrate Flexibility : Compatible with aryl thiols but ineffective with alkyl thiols.

Trichloroacetimidate Activation: Modern Glycosylation

Procedure

Developed by Schmidt, this method employs trichloroacetimidate donors:

  • Donor Preparation : Peracetylated glucose is converted to O-(α-D-glucopyranosyl) trichloroacetimidate using Cl3CCN and DBU.
  • Thioglycoside Formation : Reaction with 4-methylthiophenol catalyzed by BF3·Et2O inverts configuration to yield β-thioglycoside.
  • Deprotection : NaOH/MeOH cleaves acetyl groups.

Performance Metrics

  • Yield : >90% for analogous compounds.
  • Efficiency : Avoids unstable bromo intermediates, enabling larger-scale synthesis.

Direct Coupling of Protected Sugars with Thiols

Lewis Acid-Catalyzed Synthesis

  • Activation : Per-O-acetylated glucose is treated with 4-methylthiophenol in the presence of BF3·Et2O or TMSOTf.
  • Anomeric Control : β-Selectivity is achieved via SN2 displacement under mild conditions.
  • Global Deprotection : NaOH/MeOH yields the final product.

Key Data

  • Reaction Time : 1–3 hours at room temperature.
  • Yield : 70–85% for β-anomers.

Comparative Analysis of Methods

Method Key Reagents Yield (%) β-Selectivity Scalability
Koenigs-Knorr Acetobromo glucose, NaHCO3 70–80 High Moderate
Glycal Epoxide Opening mCPBA, NaBH4 56–76 Exclusive High
Trichloroacetimidate Cl3CCN, BF3·Et2O >90 High High
Direct Coupling BF3·Et2O, TMSOTf 70–85 High High

Recent Advances and Catalytic Innovations

Hypervalent Iodine Promoters

PhenYliodine(III) bis(trifluoroacetate) (PIFA) with TfOH activates thioglycosides at −78°C, achieving 77% yield in glycosylation reactions. This method is effective for "disarmed" donors and "armed" acceptors.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety at position 6 of the oxane ring is a key reactive site. This group participates in:

Oxidation Reactions

  • Sulfoxide/Sulfone Formation :
    The sulfanyl group undergoes oxidation to sulfoxide (S=O) or sulfone (O=S=O) under mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:

    R S R +H2O2R S O R  sulfoxide \text{R S R }+\text{H}_2\text{O}_2\rightarrow \text{R S O R }\quad \text{ sulfoxide } R S R +2H2O2R SO2 R  sulfone \text{R S R }+2\text{H}_2\text{O}_2\rightarrow \text{R SO}_2\text{ R }\quad \text{ sulfone }

    Conditions: pH 8–9, room temperature, 1–3 hours.

Nucleophilic Substitution

  • The sulfanyl group can be displaced by nucleophiles (e.g., azides, amines) in SN2 reactions. For instance, substitution with sodium azide (NaN₃) yields azide derivatives, which are precursors for click chemistry applications .

Hydroxyl Group Reactivity

The hydroxyl groups at positions 3, 4, and 5 are susceptible to typical alcohol reactions:

Esterification

  • Reaction with acetyl chloride or acetic anhydride in pyridine yields peracetylated derivatives. For example:

    ROH+(CH3CO)2OROAc+CH3COOH\text{ROH}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{ROAc}+\text{CH}_3\text{COOH}

    Conditions: Pyridine catalyst, 0–5°C, 12–24 hours .

Glycosidic Bond Cleavage

  • Acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) breaks the oxane ring, yielding reducing sugars and 4-methylthiophenol . Enzymatic cleavage by β-glucosidases is also observed .

Ring-Opening Reactions

The oxane ring can undergo acid- or base-catalyzed ring-opening:

Reaction Type Conditions Product
Acid hydrolysis1M HCl, reflux, 2–4 hoursLinear polyol and 4-methylthiophenol
Base-mediated cleavageNaOH (1M), 60°C, 1 hourDeprotonated intermediates

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at position 2 undergoes:

Oxidation

  • Mild oxidants (e.g., TEMPO/NaClO) convert -CH₂OH to a carboxylic acid (-COOH).

Etherification

  • Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms ether linkages .

Biological Interactions

Inhibition studies with human galectin-3 (PDB: 7XFA, 6RZH) reveal that the sulfanyl group and hydroxyl stereochemistry are critical for binding. The compound forms hydrogen bonds with residues His-158, Arg-162, and Glu-184 of galectin-3, while hydrophobic interactions occur with the 4-methylphenyl group .

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions. Its multiple hydroxyl groups allow for hydrogen bonding, making it a useful tool for investigating the mechanisms of glycosidases and other carbohydrate-processing enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the 4-methylphenylsulfanyl group could yield compounds with antimicrobial or anticancer properties.

Industry

In industry, (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The 4-methylphenylsulfanyl group can enhance binding affinity to certain molecular targets, while the hydroxyl groups facilitate interactions with polar residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Properties Reference(s)
(2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol 4-Methylphenylsulfanyl C₁₃H₁₈O₆S 326.34 Enhanced lipophilicity; potential glycosidase inhibition
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(4-nitrophenyl)methoxyoxane-3,4,5-triol 4-Nitrophenylmethoxy C₁₃H₁₇NO₈ 339.28 Antiviral activity; used in biomedical material design
α-Arbutin: (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol 4-Hydroxyphenoxy (α-glycosidic linkage) C₁₂H₁₆O₇ 272.25 Tyrosinase substrate; skin depigmentation agent
β-Arbutin: (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol 4-Hydroxyphenoxy (β-glycosidic linkage) C₁₂H₁₆O₇ 272.25 Naturally occurring; less stable than α-arbutin
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenyldisulfanyl)oxane-3,4,5-triol 4-Nitrophenyldisulfanyl C₁₂H₁₅NO₇S₂ 349.38 Research tool for enzyme inhibition studies; low solubility

Key Findings

Substituent Effects: The 4-methylphenylsulfanyl group in the target compound increases lipophilicity compared to unsubstituted phenyl or polar groups (e.g., hydroxyphenoxy in arbutins). This may enhance bioavailability but reduce solubility in aqueous media . Electron-withdrawing groups (e.g., nitro in ) improve stability and enable applications in antiviral or material science contexts but may introduce cytotoxicity .

Biological Activity: Arbutins (α and β) are tyrosinase substrates with depigmenting effects but differ in stability and synthetic routes . In contrast, sulfanyl-substituted oxanes (e.g., the target compound) are hypothesized to inhibit glycosidases due to their structural mimicry of carbohydrate transition states .

Stereochemical Sensitivity :

  • The α vs. β glycosidic linkage in arbutins drastically alters their enzymatic degradation and efficacy . Similarly, the stereochemistry of the target compound’s oxane ring (2R,3S,4S,5S,6R) likely dictates its binding affinity to biological targets compared to diastereomers .

Data Gaps and Research Directions

  • Limited experimental data exist for the target compound. Future studies should prioritize: Solubility and Stability Profiling: Compare with arbutins and nitrophenyl analogs . Enzymatic Assays: Test glycosidase inhibition (e.g., α-mannosidase, β-glucosidase) using methods from . Synthetic Optimization: Explore derivatization strategies (e.g., halogenation, glycosylation) to enhance potency .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H34O6S
  • Molecular Weight : 434.58 g/mol
  • CAS Number : 17575-22-3

Structural Features

The compound features a tetrahydropyran ring with multiple hydroxymethyl groups and a sulfanyl group attached to a phenyl moiety. These structural characteristics may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has been shown to interfere with bacterial adhesion and biofilm formation, particularly against Escherichia coli . The mechanism involves binding to the FimH lectin domain, which is crucial for bacterial adherence to host cells. This action suggests potential applications in treating urinary tract infections as an antibiotic-sparing agent .

Anti-inflammatory Effects

Studies have demonstrated that the compound possesses anti-inflammatory properties. It modulates pathways involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Urinary Tract Infections (UTIs) : A study by Mydock-McGrane et al. (2016) highlighted the efficacy of this compound in preclinical models of UTIs, demonstrating its ability to reduce bacterial load without contributing to antibiotic resistance .
  • Cancer Cell Lines : Research conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers, suggesting its potential role in cancer therapy.

Data Summary

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial adhesion; effective against E. coliMydock-McGrane et al., 2016
Anti-inflammatoryReduces pro-inflammatory cytokine productionOngoing studies
CytotoxicityInduces apoptosis in cancer cell linesIn vitro studies

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural confirmation of this compound, and how should data be interpreted?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, the sulfanyl group (C-S) and 4-methylphenyl moiety will exhibit distinct splitting patterns in 1H^1H-NMR due to anisotropic effects .

  • Raman Spectroscopy : Employ 785 nm excitation (e.g., SPELEC Raman systems) to detect vibrational modes of the sulfanyl group and hydroxymethyl moieties. Non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) can enhance sensitivity for trace analysis .

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C13_{13}H18_{18}O5_5S) and isotopic patterns.

    • Data Table :
TechniqueKey Peaks/FeaturesPurpose
1H^1H-NMRδ 2.4 ppm (singlet, CH3_3 on phenyl), δ 3.5–4.2 ppm (hydroxymethyl and oxane protons)Stereochemical assignment
Raman450–550 cm1^{-1} (C-S stretch), 1050–1150 cm1^{-1} (C-O-C in oxane)Functional group identification
HRMS[M+H]+ = 310.08 (theoretical)Molecular formula validation

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to temperatures (25°C, 40°C), humidity (60% RH, 75% RH), and light (UV/vis) for 1–3 months. Monitor degradation via HPLC and compare with baseline purity .

  • Storage Recommendations : Store in airtight containers under inert gas (N2_2) at –20°C in dark, dry conditions to prevent hydrolysis of the sulfanyl group or oxidation of hydroxymethyl .

    • Critical Parameters :
  • Degradation products (e.g., sulfoxide derivatives) should be quantified using LC-MS.

  • pH stability: Test solubility and stability in buffers (pH 3–9) to simulate biological assay conditions.

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved during characterization?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine NMR, Raman, and X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities. For example, EC-SERS can clarify surface interactions that may distort spectral readings .

  • Dynamic Light Scattering (DLS) : Use DLS to detect aggregation states in solution, which may cause anomalous HPLC retention times or NMR line broadening.

    • Case Study :
  • If Raman and NMR data conflict on the conformation of the oxane ring, computational modeling (DFT calculations) can predict the most stable conformation and validate against experimental data .

Q. What experimental approaches are suitable for studying the environmental fate of this compound?

  • Methodology :

  • Biodegradation Assays : Use OECD 301 guidelines to assess aerobic degradation in soil/water systems. Track metabolites via LC-MS/MS .

  • QSAR Modeling : Predict logP (hydrophobicity) and biodegradation half-life using software like EPI Suite. The sulfanyl group may increase persistence due to reduced microbial recognition .

    • Data Table :
ParameterValueMethod
logP (predicted)1.8 ± 0.3EPI Suite
Biodegradation Half-Life60–90 days (aerobic)OECD 301

Q. How can mechanistic interactions with biological targets (e.g., enzymes) be investigated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., sulfotransferases) to measure binding affinity (KD_D) of the compound. The 4-methylphenyl group may influence hydrophobic interactions .

  • Molecular Dynamics (MD) Simulations : Simulate docking into active sites (e.g., cytochrome P450 enzymes) to predict metabolic pathways. Focus on the sulfanyl group’s role in redox reactions .

    • Critical Considerations :
  • Validate in vitro findings with in silico predictions to address false positives/negatives.

  • Use isotopically labeled analogs (e.g., 34S^{34}S) to track metabolic transformations.

Safety and Compliance

Q. What are the best practices for safe handling and disposal in laboratory settings?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

  • Waste Disposal : Incinerate at >1000°C in authorized facilities. Avoid aqueous disposal due to potential sulfanyl group leaching into waterways .

    • Key SDS Data :
  • Non-flammable but may decompose under heat to release SOx_x gases .

  • LD50_{50} (oral, rat): Not available; treat as a Tier 1 compound under the precautionary principle.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results for physicochemical properties?

  • Methodology :

  • Error Source Identification : Compare solvent models (e.g., implicit vs. explicit) in DFT calculations. The hydroxymethyl group’s solvation may be misrepresented in implicit models .

  • Experimental Replication : Repeat measurements (e.g., logP via shake-flask method) under controlled conditions to isolate variables like pH or ionic strength.

    • Example :
  • If predicted logP is 1.8 but experimental logP is 2.5, re-evaluate the compound’s aggregation tendency in octanol/water systems.

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